molecular formula C9H9F2NO2 B15228364 Ethyl 2-amino-3,5-difluorobenzoate

Ethyl 2-amino-3,5-difluorobenzoate

Cat. No.: B15228364
M. Wt: 201.17 g/mol
InChI Key: OHRHQIJPMZZFMZ-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Chemistry

Fluorinated aromatic compounds are a class of organic molecules that have at least one fluorine atom attached to an aromatic ring. The introduction of fluorine into an aromatic system can dramatically alter its physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its presence can influence the electron distribution within a molecule, affecting its reactivity, stability, and how it interacts with other molecules. researchgate.nettandfonline.com

The carbon-fluorine bond is exceptionally strong, which often imparts increased thermal and metabolic stability to fluorinated compounds. researchgate.net This stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net Furthermore, the substitution of hydrogen with fluorine can impact a molecule's lipophilicity, which affects its ability to pass through biological membranes. acs.org The unique properties conferred by fluorine have made fluorinated aromatics essential in various applications, including the creation of drugs, herbicides, and advanced materials. researchgate.net

Significance as a Synthetic Building Block for Advanced Molecules

Ethyl 2-amino-3,5-difluorobenzoate serves as a versatile building block in organic synthesis. sigmaaldrich.com Its functional groups—the amino group, the ethyl ester, and the fluorine atoms—provide multiple reaction sites for chemists to build upon. The amino group can undergo various reactions to form amides, while the ester can be hydrolyzed to a carboxylic acid or converted into other functional groups.

The fluorine atoms on the aromatic ring are not just passive substituents; they activate the ring for certain types of reactions, such as nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide range of other functional groups, further expanding the synthetic possibilities. This makes the compound a valuable starting material for creating complex molecular architectures. numberanalytics.comsigmaaldrich.com

Overview of Research Trajectories for this compound Derivatives

Research involving derivatives of this compound is diverse and expanding. A significant area of investigation is in medicinal chemistry, where the compound is used to synthesize novel bioactive molecules. tandfonline.comrsc.org For instance, derivatives have been explored for their potential as apoptosis-inducing agents in cancer therapy. mdpi.com

Another research direction focuses on materials science. For example, Ethyl 4-amino-3,5-difluorobenzoate, a related isomer, has been used to create visible-light-responsive azobenzene (B91143) derivatives. nih.govresearchgate.net These materials have potential applications in photoswitching technologies. The thermal stability and chemical resistance imparted by the fluorine atoms are particularly beneficial in developing advanced coatings and composites.

The synthesis of various heterocyclic compounds from amino-benzoate precursors is also a prominent research area. mdpi.comuobaghdad.edu.iq These heterocyclic structures are often key components of pharmacologically active compounds.

Below is a table summarizing the properties of this compound and a related isomer, Ethyl 4-amino-3,5-difluorobenzoate.

PropertyThis compoundEthyl 4-amino-3,5-difluorobenzoate
Molecular Formula C₉H₉F₂NO₂C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol 201.17 g/mol nih.gov
CAS Number 1183035-80-4 1415920-00-1 nih.gov
Primary Use Pharmaceutical intermediate guidechem.comIntermediate for photosensitive materials

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

ethyl 2-amino-3,5-difluorobenzoate

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3

InChI Key

OHRHQIJPMZZFMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)F)N

Origin of Product

United States

Synthetic Strategies and Methodologies for Ethyl 2 Amino 3,5 Difluorobenzoate

Established Synthetic Routes to Ethyl 2-amino-3,5-difluorobenzoate

The primary methods for synthesizing this compound involve building upon simpler fluorinated precursors. These routes are characterized by their multi-step nature, often requiring careful control of reaction conditions to achieve the desired substitution pattern and yield.

Esterification of 2-amino-3,5-difluorobenzoic Acid Precursors

A direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-amino-3,5-difluorobenzoic acid. This reaction is typically achieved through Fischer esterification. The process involves dissolving 2-amino-3,5-difluorobenzoic acid in an excess of ethanol (B145695), which acts as both the solvent and the reactant. A catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄), is added to the mixture. The reaction is then heated under reflux for several hours to drive the equilibrium towards the formation of the ethyl ester. nih.govsinoshiny.com

The synthesis of the necessary precursor, 2-amino-3,5-difluorobenzoic acid, is a critical preceding step. acs.org This is often prepared from 3,5-difluorobenzoic acid. The synthesis involves two main transformations:

Nitration: 3,5-difluorobenzoic acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group (NO₂) onto the aromatic ring, yielding 2-nitro-3,5-difluorobenzoic acid. acs.org

Reduction: The nitro group of 2-nitro-3,5-difluorobenzoic acid is then reduced to an amino group (NH₂). This is commonly carried out via catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. acs.org

Once the 2-amino-3,5-difluorobenzoic acid is synthesized and purified, the final esterification step is performed to yield the target compound. The workup procedure typically involves neutralizing the acidic catalyst with a weak base, such as a saturated sodium bicarbonate solution, followed by extraction of the product into an organic solvent like dichloromethane (B109758). nih.govsinoshiny.com

Multi-step Convergent Syntheses from Fluorinated Anilines or Nitriles

Convergent synthesis strategies offer an alternative approach, starting from readily available fluorinated anilines or nitriles. A representative, albeit for an isomeric compound, starts from 4-bromo-2,6-difluoroaniline. nih.gov A parallel strategy for the 2-amino isomer would involve a sequence of reactions to build the final molecule.

A plausible route could begin with a suitably substituted fluorinated aniline (B41778). For instance, a process could be designed starting from 1-bromo-3,5-difluorobenzene.

Nitration: Introduction of a nitro group, followed by amination to create a difluoroaniline derivative.

Cyanation: The aniline can be converted to a benzonitrile. For example, a bromo-difluoroaniline can undergo a Rosenmund-von Braun reaction with copper(I) cyanide (CuCN) to replace the bromine atom with a nitrile group (-CN). nih.gov

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to form a carboxylic acid. For example, heating the nitrile with sodium hydroxide (B78521) solution followed by acidification yields the aminodifluorobenzoic acid. nih.gov

Esterification: The final step is the esterification of the carboxylic acid with ethanol, as described in the previous section, to produce this compound. nih.gov

This multi-step approach allows for the assembly of the molecule from simpler, commercially available starting materials.

Amination Reactions for Fluorinated Benzoates

Direct amination of a fluorinated benzoate (B1203000) precursor is another viable synthetic route, relying on the principles of Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions involving haloarenes, the reactivity order is often F > Cl > Br > I. This is contrary to leaving group ability in SN1 and SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. stackexchange.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and stabilizes the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. stackexchange.comyoutube.com

For this strategy to be effective, the aromatic ring must be 'activated' by the presence of at least one strong electron-withdrawing group positioned ortho or para to the fluorine atom being displaced. youtube.com A hypothetical pathway for the synthesis of this compound via amination could involve:

Starting Material: A precursor such as Ethyl 2,3,5-trifluorobenzoate would be required.

Nucleophilic Attack: The precursor would be reacted with an ammonia (B1221849) source (e.g., aqueous or anhydrous ammonia) or a protected amine. The ester group and the fluorine at the 5-position would activate the ring, making the carbon at the 2-position susceptible to nucleophilic attack by the amine.

Displacement: The amine attacks the C-2 position, leading to the formation of a Meisenheimer complex, which is stabilized by the surrounding fluorine atoms and the ester group. The fluoride (B91410) ion is subsequently eliminated, yielding the final product, this compound.

This method offers a potentially more direct route if a suitable polyfluorinated precursor is available. nih.gov

Optimization and Efficiency of this compound Synthesis

Improving the efficiency, cost-effectiveness, and environmental impact of the synthesis is crucial for industrial-scale production. Research in this area focuses on advanced catalytic methods and the adoption of green chemistry principles.

Catalytic Approaches in Synthesis

Catalysis is fundamental to nearly all synthetic routes for this compound, enhancing reaction rates and selectivity.

Acid Catalysis: In the esterification of 2-amino-3,5-difluorobenzoic acid, sulfuric acid is the conventional catalyst. nih.gov Optimization involves controlling the catalyst loading to maximize yield while minimizing side reactions and simplifying purification.

Metal Catalysis: The reduction of the nitro group in the synthesis of the benzoic acid precursor is a key step that relies on heterogeneous catalysis, most commonly with Palladium on carbon (Pd/C). acs.org The efficiency of this step can be optimized by adjusting parameters such as catalyst type, catalyst loading, hydrogen pressure, and solvent.

Organocatalysis: Modern synthetic chemistry has seen a rise in the use of organocatalysts. For related amination and esterification reactions, catalysts like N,N-dimethylpyridin-4-amine (DMAP) have been shown to be highly effective, sometimes in combination with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). yujichemtech.com Such approaches could offer milder reaction conditions and different selectivity profiles.

Photoredox Catalysis: Emerging techniques such as visible-light photoredox catalysis offer novel, metal-free pathways for forming C-N bonds on aromatic rings. nih.gov This approach can enable the amination of unactivated fluoroarenes under very mild conditions, presenting a potential future strategy for optimizing the synthesis of fluorinated anilines. nih.gov

Summary of Catalytic Approaches
Synthetic StepCatalyst TypeSpecific Catalyst ExamplePurpose
EsterificationAcid CatalystSulfuric Acid (H₂SO₄)To protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by ethanol. nih.gov
Nitro Group ReductionHeterogeneous Metal CatalystPalladium on Carbon (Pd/C)To facilitate the hydrogenation of the nitro group to an amine. acs.org
Esterification/AmidationOrganocatalystDMAPTo act as a nucleophilic catalyst in acylation reactions, often speeding up ester or amide formation. yujichemtech.com
AminationPhotoredox CatalystEosin YTo enable C-N bond formation via radical pathways under visible light, offering a mild alternative. acs.org

Green Chemistry Principles and Sustainable Routes for Production

The pharmaceutical and chemical industries are increasingly focused on sustainable manufacturing. reachemchemicals.compharmasalmanac.com Applying green chemistry principles to the synthesis of this compound can reduce its environmental footprint.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Convergent syntheses and addition reactions are generally preferred over substitution reactions that generate salt byproducts.

Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane with greener alternatives such as ethyl acetate (B1210297) or exploring solvent-free reaction conditions. Mechanochemical synthesis, which involves grinding solid reactants together, is a solvent-free method that has been successfully applied to the synthesis of related fluorinated compounds. mdpi.com

Energy Efficiency: Utilizing catalytic methods allows for lower reaction temperatures and pressures, thereby reducing energy consumption. pharmasalmanac.com Continuous flow chemistry, as opposed to traditional batch processing, can also offer better heat management and energy efficiency. numberanalytics.com

Green Chemistry Strategies in Synthesis
PrincipleApplication in SynthesisPotential Benefit
Prevention of WasteOptimizing reactions for high yield and selectivity.Reduces the need for costly purification and waste disposal. reachemchemicals.com
Atom EconomyPrioritizing addition reactions over substitution reactions where possible.Maximizes raw material efficiency.
Use of CatalysisEmploying catalytic amounts of acids, metals, or organocatalysts instead of stoichiometric reagents.Lowers energy requirements and reduces waste. pharmasalmanac.com
Safer SolventsReplacing chlorinated solvents with alternatives like ethyl acetate or water; exploring solvent-free methods (mechanochemistry). mdpi.comReduces environmental impact and improves worker safety.
Energy EfficiencyRunning reactions at ambient temperature and pressure where feasible (e.g., using photoredox catalysis).Lowers carbon footprint and operational costs. pharmasalmanac.com

Process Intensification and Scale-up Considerations for Research

The transition of a synthetic route from laboratory research to industrial production necessitates careful consideration of process intensification and scale-up factors to ensure safety, efficiency, and economic viability. appluslaboratories.comhelgroup.com For the synthesis of a fine chemical like this compound, these considerations are paramount. azom.com

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. frontiersin.orgunito.it For the synthesis of this compound, a key area for intensification is the move from traditional batch reactors to continuous flow systems. rsc.orgbeilstein-journals.org

Continuous Flow Synthesis: A continuous flow approach for the nitration, reduction, and esterification steps could offer significant advantages. amidetech.com Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters, which is particularly crucial for potentially exothermic reactions like nitration. frontiersin.org This enhanced control can lead to higher yields, improved purity, and a safer process. For instance, the continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) has been shown to inhibit side reactions and improve yield. mdpi.com

Scale-up Considerations:

Scaling up the synthesis of this compound from the lab bench to a pilot plant or industrial scale introduces several challenges that must be addressed. visimix.comalooba.com

Heat and Mass Transfer: As reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. helgroup.com The exothermic nature of the nitration step requires robust cooling systems and careful monitoring to prevent thermal runaway.

Mixing: Ensuring efficient mixing is critical for maintaining homogeneity and achieving consistent reaction rates, which directly impacts product yield and purity. visimix.com

Purity and Downstream Processing: The production of high-purity fine chemicals often involves multiple purification steps. azom.com Developing an efficient and scalable purification protocol for this compound, such as crystallization or chromatography, is essential.

Safety: Handling hazardous reagents like concentrated acids and managing potentially energetic reactions are major safety concerns during scale-up. A thorough hazard evaluation is necessary at each stage of the process development. appluslaboratories.com

The following table summarizes key considerations for the scale-up of each synthetic step:

Synthetic Step Key Scale-up Considerations Potential Process Intensification Strategies
Nitration Exothermicity control, reagent handling (corrosive acids), byproduct formation.Continuous flow nitration in microreactors for superior temperature control and safety.
Reduction Catalyst handling and recovery (for catalytic hydrogenation), management of exothermic reactions.Packed-bed reactors with immobilized catalysts for continuous hydrogenation.
Esterification Efficient water removal to drive equilibrium, solvent recovery, product isolation.Reactive distillation to simultaneously carry out the reaction and remove water.

Novel Synthetic Pathways and Future Directions

While the classical approach provides a viable route to this compound, modern synthetic methodologies offer promising avenues for more efficient, sustainable, and selective syntheses.

Exploration of Bio-catalytic Routes

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an increasingly attractive approach in organic synthesis due to its high selectivity, mild reaction conditions, and green credentials. mdpi.com

The synthesis of aminobenzoic acid derivatives can be achieved through biosynthetic pathways starting from simple carbon sources like glucose. mdpi.com Enzymes such as anthranilate synthase play a key role in the formation of o-aminobenzoic acid (OABA) from chorismate. mdpi.com While direct enzymatic synthesis of this compound has not been reported, the exploration of engineered enzymes for the synthesis of fluorinated amines and amino acids is a burgeoning field of research. bohrium.comnih.gov

Transaminases: Engineered transaminases could potentially be used for the asymmetric synthesis of chiral amines, which could be precursors to enantiomerically pure derivatives of the target compound. researchgate.net The discovery of biomimetic transamination offers a scalable method for preparing biologically relevant fluorinated amines. bohrium.combioorganica.com.ua

Dehydrogenases: Alanine (B10760859) and diaminopimelate dehydrogenases have been successfully used for the in vitro production of fluorinated alanine enantiomers from 3-fluoropyruvate, demonstrating the potential of these enzymes in fluorine biocatalysis. nih.gov

The development of bespoke enzymes through directed evolution could pave the way for a direct biocatalytic route to this compound or its immediate precursors, offering a highly selective and environmentally benign alternative to traditional chemical methods.

Photocatalytic Synthesis Developments

Photocatalysis, particularly visible-light photoredox catalysis, has emerged as a powerful tool for the formation of carbon-heteroatom bonds under mild conditions. nih.gov This methodology could offer novel retrosynthetic disconnections for the synthesis of this compound.

C-H Amination: Direct photocatalytic C-H amination of a suitable difluorobenzoate precursor could provide a more atom-economical route to the target molecule. nih.gov Research has shown that photocatalyst-free, visible-light-promoted direct conversion of C(sp2)–H to C(sp2)–N bonds is feasible for certain substrates. rsc.org

Functionalization of Fluoroaromatics: Photoredox catalysis has been successfully employed for the trifluoromethylation and perfluoroalkylation of anilines, highlighting its utility in the functionalization of fluorinated aromatic compounds. orgsyn.org These principles could be extended to the introduction of the amino group onto a difluorinated benzene (B151609) ring.

The following table outlines potential photocatalytic approaches for the synthesis of this compound:

Photocatalytic Strategy Proposed Reaction Potential Advantages
Direct C-H Amination Photocatalytic amination of ethyl 2,4-difluorobenzoate.Atom economy, reduced number of synthetic steps.
Reductive Coupling Photocatalytic reduction of a nitro group on a difluorobenzoate ester.Milder reaction conditions compared to traditional methods.
Cross-Coupling Photocatalytic coupling of a difluorobenzoate derivative with an amine source.High functional group tolerance.

While these photocatalytic routes are currently speculative for this specific compound, the rapid advancements in this field suggest that they represent a promising frontier for the future synthesis of this compound and related molecules.

Chemical Reactivity and Derivatization of Ethyl 2 Amino 3,5 Difluorobenzoate

Reactions at the Amine Functionality

The amine group in Ethyl 2-amino-3,5-difluorobenzoate is a primary nucleophilic center and can participate in a variety of chemical transformations.

Acylation and Alkylation Reactions

The amino group of this compound readily undergoes acylation and alkylation reactions. These reactions are fundamental in introducing diverse functional groups, which is a critical step in the synthesis of new pharmaceutical and agrochemical compounds. For instance, acylation with acid chlorides or anhydrides in the presence of a base leads to the corresponding N-acyl derivatives. Similarly, alkylation with alkyl halides or other alkylating agents introduces alkyl substituents on the nitrogen atom. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

Diazotization and Subsequent Transformations (e.g., Azobenzene (B91143) Derivatives)

The primary aromatic amine functionality of this compound allows for diazotization reactions. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the amino group into a diazonium salt. These diazonium intermediates are highly versatile and can undergo a range of subsequent transformations.

One notable application is the synthesis of azobenzene derivatives. For example, the synthesis of diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) has been reported. nih.gov This process involves the oxidation of the parent aniline (B41778). nih.govthieme-connect.de The resulting azobenzene derivative contains fluorine atoms in the ortho-positions and an ester group in the para-position relative to the azo linkage. nih.gov Such fluorinated azobenzenes are of interest for their potential applications in photopharmacology, as their molecular conformation and, consequently, their biological activity can be controlled by light. nih.gov

Condensation Reactions for Heterocycle Formation

The amine group of this compound can participate in condensation reactions with various electrophiles to construct heterocyclic rings. These reactions are pivotal in the synthesis of a wide array of biologically active molecules. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The specific outcome of these reactions is influenced by the reaction conditions and the nature of the condensing partner.

Reactions Involving the Ester Moiety

The ethyl ester group of the title compound provides another site for chemical modification.

Hydrolysis and Transesterification Studies

The ester group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-amino-3,5-difluorobenzoic acid. This transformation is a standard procedure in organic synthesis and is often a necessary step in the preparation of derivatives where a free carboxylic acid is required.

Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, can also be achieved. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

Reduction to Alcohol Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, yielding (2-amino-3,5-difluorophenyl)methanol. This reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The resulting amino alcohol is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.

Table of Reaction Products and Intermediates

Starting MaterialReagent(s)Product(s)Reaction Type
This compoundAcid Chloride/Anhydride (B1165640), BaseN-Acyl-2-amino-3,5-difluorobenzoateAcylation
This compoundAlkyl Halide, BaseN-Alkyl-2-amino-3,5-difluorobenzoateAlkylation
This compoundNaNO₂, HCl (aq)2-Ethoxycarbonyl-4,6-difluorobenzenediazonium chlorideDiazotization
2-Ethoxycarbonyl-4,6-difluorobenzenediazonium chlorideCoupling agentAzobenzene derivativeAzo coupling
This compoundDicarbonyl compoundHeterocycleCondensation
This compoundH₃O⁺ or OH⁻2-Amino-3,5-difluorobenzoic acidHydrolysis
This compoundR-OH, Acid/Base catalystR-ester of 2-amino-3,5-difluorobenzoic acidTransesterification
This compoundLiAlH₄(2-Amino-3,5-difluorophenyl)methanolReduction

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Ring

The response of the benzene (B151609) ring in this compound to substitution reactions is dictated by the electronic effects of its substituents. The amino group (-NH₂) is a potent activating group due to its strong +M (mesomeric) effect, donating electron density to the ring and favoring substitution at the ortho and para positions. Conversely, the ethyl ester group (-COOEt) is a deactivating group through its -I (inductive) and -M effects, withdrawing electron density and directing incoming electrophiles to the meta position. The fluorine atoms exhibit a dual role; their strong -I effect deactivates the ring towards electrophilic attack, while their +M effect directs substitution to the ortho and para positions.

Electrophilic Aromatic Substitution:

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the dominant directing effect of the strongly activating amino group. Despite the presence of three deactivating groups, electrophilic attack is anticipated to occur at the positions most activated by the amino group, which are the C4 and C6 positions.

C4-Substitution: The C4 position is para to the amino group and ortho to one of the fluorine atoms. This position is highly activated by the +M effect of the amino group.

C6-Substitution: The C6 position is ortho to the amino group and ortho to the other fluorine atom. This position is also strongly activated.

Steric hindrance from the adjacent ethyl ester group might slightly disfavor substitution at the C6 position compared to the C4 position. Therefore, the major product in many electrophilic substitution reactions is expected to be the C4-substituted isomer. The reaction proceeds via the standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). The stability of this intermediate is the key factor determining the regioselectivity.

Nucleophilic Aromatic Substitution (SNA_r):

The presence of two fluorine atoms, which are excellent leaving groups in nucleophilic aromatic substitution (SNA_r) reactions, makes this compound a potential substrate for such transformations. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine atoms. The reaction typically proceeds through an addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.

In this compound, the ethyl ester group will aid in stabilizing the negative charge of the Meisenheimer intermediate. However, the electron-donating amino group will have a contrary, deactivating effect. The regioselectivity of nucleophilic substitution will depend on which fluorine atom is displaced. Attack at C3 would be meta to the activating amino group and ortho to the deactivating ester group. Attack at C5 would be meta to both the amino and ester groups. The precise outcome would be influenced by the reaction conditions and the nature of the attacking nucleophile.

In Electrophilic Aromatic Substitution:

The fluorine atoms have a significant impact on the reactivity of the ring towards electrophiles. Primarily, their strong electron-withdrawing inductive effect (-I effect) deactivates the ring, making reactions slower compared to a non-fluorinated analogue like ethyl anthranilate. csbsju.edu However, their ability to donate a lone pair of electrons via the mesomeric effect (+M effect) directs incoming electrophiles to the ortho and para positions. csbsju.edu In the case of this compound, this directing effect reinforces the directing effect of the amino group towards the C4 and C6 positions.

In Nucleophilic Aromatic Substitution:

In the context of nucleophilic aromatic substitution, fluorine atoms are highly activating. stackexchange.comyoutube.com This is a notable exception to the general trend of halide leaving group ability (I > Br > Cl > F) seen in S_N1 and S_N2 reactions. In S_NAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. stackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Furthermore, the fluorine atom effectively stabilizes the negative charge in the intermediate through its inductive effect, lowering the activation energy of the reaction. stackexchange.com Therefore, the fluorine atoms in this compound are expected to be readily displaced by strong nucleophiles, provided the deactivating effect of the amino group can be overcome, for instance, by its conversion to a different functional group.

Table 1: Summary of Substituent Effects on Aromatic Substitution

Substituent Electronic Effect Influence on Electrophilic Substitution Influence on Nucleophilic Substitution Directing Effect (Electrophilic)
-NH₂ +M > -I Activating Deactivating Ortho, Para
-F -I > +M Deactivating Activating Ortho, Para
-COOEt -M, -I Deactivating Activating Meta

Cyclization Reactions and Fused Ring Systems

The bifunctional nature of this compound, possessing both an amino and an ester group in an ortho relationship, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the condensation of the amino group with a suitable electrophile, followed by intramolecular cyclization and dehydration or elimination. The presence of the fluorine atoms can influence the reactivity of the starting material and the properties of the resulting fused rings.

A prominent class of fused heterocycles that can be synthesized from 2-aminobenzoates are quinazolinones. researchgate.netnih.govresearchgate.net For instance, reaction with a one-carbon synthon, such as formamide (B127407) or dimethyl sulfoxide (B87167) (DMSO) under oxidative conditions, can lead to the formation of a fluorinated quinazolin-4(3H)-one. researchgate.netnih.gov The general scheme for such a transformation is the initial formation of an N-acylated intermediate, which then undergoes cyclization.

Another important class of fused rings accessible from 2-aminobenzonitriles, which are related to the title compound, are quinazolines. organic-chemistry.orgnih.gov These can be prepared through various strategies, including the reaction with nitriles or aldehydes followed by cyclization. While the title compound is an ester, its conversion to the corresponding nitrile would open up pathways to these heterocycles.

The fluorine atoms on the newly formed fused ring system are expected to impart unique properties, such as increased thermal stability and altered biological activity, a concept sometimes referred to as "fluoromaticity". acs.org

Table 2: Potential Fused Ring Systems from this compound

Reagent(s) Resulting Fused Ring System General Reaction Type
Formamide Difluoro-quinazolin-4(3H)-one Condensation and Cyclization
Isothiocyanate Difluoro-thioxo-dihydroquinazolin-4(3H)-one Addition and Cyclization
Aldehyde/Amine Difluoro-dihydroquinazoline Condensation and Cyclization
β-Ketoester Difluoro-quinolone Condensation and Cyclization

Applications of Ethyl 2 Amino 3,5 Difluorobenzoate in Advanced Chemical Research

Precursor for Advanced Organic Synthesis

The combination of functional groups in Ethyl 2-amino-3,5-difluorobenzoate makes it a versatile starting material for constructing more elaborate molecules. Its utility spans the creation of complex heterocyclic systems and the synthesis of specialized ligands for catalysis.

Building Blocks for Complex Molecular Architectures

The bifunctional nature of aminobenzoates allows them to serve as foundational units in the synthesis of complex molecular structures. The amino group can act as a nucleophile or be transformed into other functionalities, while the ester group can undergo various transformations or direct the formation of larger assemblies.

A key application for closely related aminobenzoic acids is in the synthesis of heterocyclic compounds like indoles and quinolines. For instance, the analogous compound 2-Amino-3-fluorobenzoic acid is a documented precursor for creating indole (B1671886) derivatives, which are significant therapeutic agents. orgsyn.org The general reactivity pattern of aminobenzoates allows for their use in condensation and cyclization reactions to form these complex and often biologically active scaffolds.

Synthesis of Ligands for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. The structure of this compound is well-suited for modification into chelating ligands that can coordinate with metal centers. Research on the closely related precursor, 2-Amino-3-fluorobenzoic acid, has shown its utility in the synthesis of fluoroacridines. orgsyn.org These acridine (B1665455) structures can be further elaborated into tridentate ligands, such as "Acriphos," which are of interest for creating specific catalytic environments. orgsyn.org This demonstrates the potential of the 2-amino-fluorobenzoate framework in generating sophisticated ligands for transition metal catalysis.

Role in Materials Science Research

In materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing thermal stability, chemical resistance, and imparting specific electronic properties. This compound serves as a valuable monomer and precursor for materials with tailored functionalities.

Monomer in Polymer Synthesis (e.g., photoresponsive oligomers)

The isomeric compound, Ethyl 4-amino-3,5-difluorobenzoate, is a documented precursor for synthesizing visible-light-responsive azobenzene (B91143) derivatives. nih.gov These azobenzenes can then be incorporated as monomers into the main chain of polymers. nih.gov The resulting materials are a class of photoresponsive oligomers. nih.gov The fluorinated azobenzene units undergo reversible trans-cis photoisomerization when exposed to light of specific wavelengths. rsc.orgresearchgate.net This switching behavior, embedded within a polymer backbone, allows for the light-induced modulation of the material's properties, such as the size and morphology of micelles formed by the oligomers in solution. researchgate.net This capability is fundamental to developing "smart" materials for applications in optical switching and actuation. rsc.org

Precursors for Optoelectronic and Functional Materials

The unique electronic properties conferred by fluorine substitution make this class of compounds attractive for creating optoelectronic and other functional materials. The strategic placement of fluorine atoms, as seen in derivatives of this compound, is a key design principle in creating novel materials.

Research has shown that the introduction of an amino group into a heavily fluorinated azobenzene can induce ferroelectricity, a property where a material exhibits a spontaneous electric polarization that can be reversed by an external electric field. nih.govrsc.org Specifically, 2-amino-2′,4,4′,6,6′-pentafluoroazobenzene was the first single-component organic ferroelectric based on an azobenzene structure, exhibiting a remarkably high Curie temperature of 443 K. nih.gov Such materials are explored for their potential in flexible and biocompatible electronic devices. nih.govnih.gov The fluorinated azobenzene derivatives, synthesized from precursors like Ethyl 4-amino-3,5-difluorobenzoate, are also noted for their visible-light-responsive characteristics, making them valuable for photopharmacology and photoswitchable systems. nih.gov

Research Applications and Structural Contributions of Fluorinated Aminobenzoates
Application AreaSpecific UseKey Structural FeaturesResulting Property/Function
Advanced Organic SynthesisBuilding Block for HeterocyclesAmino and Ester GroupsFormation of complex indole/quinoline scaffolds
Advanced Organic SynthesisPrecursor for Catalytic Ligands2-Amino-Fluorobenzoate FrameworkSynthesis of tridentate acridine-based ligands orgsyn.org
Materials ScienceMonomer for Polymer SynthesisDimerization into Azobenzene unitCreation of photoresponsive main-chain oligomers nih.gov
Materials SciencePrecursor for Functional MaterialsFluorine and Amino Groups on AzobenzeneInduction of ferroelectricity; visible-light photo-switching nih.govnih.gov

Probe in Mechanistic Organic Chemistry

The fluorine atoms in this compound are not merely passive components; they actively influence the molecule's electronic structure and reactivity, making it a useful tool for probing the mechanisms of organic reactions.

Studies of Reaction Pathways and Intermediate Formation

The reactivity of this compound makes it a valuable tool for investigating reaction pathways and the formation of transient intermediates. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms and ethyl ester group creates a nuanced electronic environment on the aromatic ring, influencing the course of various chemical transformations.

One key area of study involves the transformation of this compound into other functionalized molecules. For instance, it can be synthesized from 4-amino-3,5-difluorobenzoic acid through esterification with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. nih.gov This reaction itself provides a platform to study esterification mechanisms under specific conditions.

The presence of the amino group also allows for a range of other reactions to be explored, such as oxidation to form nitro or nitroso derivatives and coupling reactions to produce azo compounds. Each of these reactions provides insight into the reactivity of the substituted benzene (B151609) ring and the stability of the intermediates formed.

Investigation of Aromatic Reactivity and Substituent Effects

The structure of this compound is particularly well-suited for studying the effects of multiple substituents on the reactivity of an aromatic ring. The two fluorine atoms at the 3 and 5 positions exert strong electron-withdrawing inductive effects, while the amino group at the 2-position has an electron-donating mesomeric effect. This electronic tug-of-war significantly influences the electron density distribution around the ring and, consequently, its susceptibility to electrophilic and nucleophilic attack.

X-ray diffraction studies of related compounds, such as ethyl 4-amino-3,5-difluorobenzoate, reveal a quinoid character in the phenyl ring and distortion of bond angles due to the presence of the fluorine substituents. nih.govnih.gov These structural features are a direct consequence of the electronic interactions between the substituents and the aromatic system. The molecules are often connected in the solid state by various hydrogen bonds (N—H⋯N, N—H⋯F, and N—H⋯O) and π-stacking interactions, which can also influence reactivity in the solid state. nih.govnih.gov

The presence of fluorine atoms is known to enhance the stability of molecules and alter their electronic properties, making them more effective in certain applications. In the case of this compound, the fluorine atoms can influence the acidity of the amino protons and the basicity of the amino nitrogen, thereby affecting the kinetics and thermodynamics of reactions involving this functional group.

Intermediate for Agrochemical and Veterinary Research

The unique structural and electronic properties of this compound also make it a valuable intermediate in the synthesis of novel compounds for agrochemical and veterinary research. The presence of fluorine atoms is a common feature in many modern agrochemicals and pharmaceuticals, as they can enhance biological activity, metabolic stability, and lipophilicity.

Precursor for Novel Agrochemical Candidates (research-level synthesis)

In the field of agrochemical research, there is a constant need for new active ingredients with improved efficacy, selectivity, and environmental profiles. This compound can serve as a starting material for the synthesis of new herbicidal, fungicidal, or insecticidal candidates. The amino group provides a convenient handle for introducing a wide variety of other functional groups and heterocyclic systems, which are often found in biologically active molecules.

For example, the amino group can be acylated, alkylated, or used in cyclization reactions to build more complex molecular architectures. The difluorinated benzene ring can be a key pharmacophore, interacting with specific target enzymes or receptors in pests or weeds. Research in this area focuses on creating small libraries of compounds derived from this compound and screening them for biological activity. While specific commercial agrochemicals derived directly from this compound are not widely documented, its utility as a building block in exploratory synthesis is clear. For instance, related fluorinated benzothiazole (B30560) derivatives have been synthesized and shown to possess antifungal activity. uobaghdad.edu.iq

Intermediate for Veterinary Active Pharmaceutical Ingredients (research-level synthesis)

Similarly, in veterinary medicine, the search for new and effective drugs is ongoing. This compound can be used as an intermediate in the synthesis of novel veterinary active pharmaceutical ingredients (APIs). The principles are similar to those in agrochemical research, where the goal is to create new molecules with desired therapeutic properties.

Computational and Theoretical Studies of Ethyl 2 Amino 3,5 Difluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like ethyl 2-amino-3,5-difluorobenzoate. These methods allow for the detailed analysis of the molecule's electronic structure, the exploration of its potential energy surface to identify stable conformations, and the prediction of its spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is significantly influenced by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atoms and ethyl ester group attached to the benzene (B151609) ring. This substitution pattern creates a complex electronic environment that dictates the molecule's reactivity and physical properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the molecule's electronic behavior. In analogous aromatic systems, the HOMO is typically a π-orbital distributed across the benzene ring and the amino group, indicating that this region is the most susceptible to electrophilic attack. The LUMO, conversely, is a π*-orbital, with significant contributions from the benzene ring and the electron-withdrawing ester group, marking the likely sites for nucleophilic attack.

The presence of two fluorine atoms ortho and para to the amino group has a pronounced effect on the electronic distribution. Fluorine's high electronegativity leads to a general lowering of the energy levels of the molecular orbitals. This can enhance the stability of the molecule. Computational studies on related 2-aminobenzoic acids show that the energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis of similar dihalogenated aminobenzoic acids reveals significant delocalization of the nitrogen lone pair into the π-system of the ring (n → π* interaction), which contributes to the planarity of the amino group with the ring. This interaction is a key feature of the electronic structure.

Table 1: Predicted Electronic Properties of this compound and Related Compounds

PropertyThis compound (Predicted)2-Amino-3,5-dibromobenzoic acid (Calculated)2-Amino-3,5-diiodobenzoic acid (Calculated)
HOMO Energy (eV)~ -6.5-6.61-6.44
LUMO Energy (eV)~ -1.5-2.01-2.13
HOMO-LUMO Gap (eV)~ 5.04.604.31

Note: Data for this compound are estimations based on trends observed in related halogenated aminobenzoic acids. Data for dibromo and diiodo analogs are from published computational studies.

Conformational Analysis and Energy Minima

The conformational landscape of this compound is primarily defined by the rotation around the C-C bond connecting the ester group to the benzene ring and the C-O bond of the ethyl group. The most stable conformation, or the global energy minimum, is achieved when steric hindrance is minimized and favorable electronic interactions are maximized.

It is anticipated that the most stable conformer will have the ester group oriented to minimize steric clash with the adjacent amino group. Intramolecular hydrogen bonding between one of the N-H protons of the amino group and the carbonyl oxygen of the ester group is a possibility that would significantly stabilize a planar conformation. This type of intramolecular hydrogen bond is a common feature in 2-aminobenzoic acid derivatives and contributes to a more rigid molecular structure.

The ethyl group itself has rotational freedom, which gives rise to multiple local energy minima. The relative energies of these conformers are typically small, and at room temperature, the molecule is likely to exist as a dynamic equilibrium of several low-energy conformations. Computational modeling can map these energy minima and the transition states that separate them, providing a complete picture of the molecule's flexibility.

Reaction Mechanism Elucidation and Prediction

Computational chemistry is an invaluable tool for studying the mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, characterize the transition states, and predict the products.

Transition State Analysis for Derivatization Reactions

A common and important class of reactions for 2-aminobenzoic acid derivatives is the synthesis of heterocyclic compounds, such as quinazolinones. These reactions typically proceed through a series of steps, each with its own transition state. For example, the reaction of this compound with an acyl chloride would begin with the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride.

Computational analysis of this type of reaction would involve locating the transition state for this initial step. The geometry of the transition state would reveal the precise arrangement of the atoms as the new N-C bond is formed and the C-Cl bond is broken. The calculated activation energy for this transition state provides a quantitative measure of the reaction rate. Subsequent steps, such as intramolecular cyclization and elimination, would each have their own transition states that can be similarly analyzed to build a complete mechanistic picture. Studies on the synthesis of quinazolinones from anthranilic acid derivatives have elucidated the key intermediates and transition states involved in these cyclization reactions. nih.govnih.govresearchgate.net

Computational Prediction of Reactivity and Selectivity

The electronic and steric properties of this compound, as determined by computational methods, can be used to predict its reactivity and selectivity in various chemical transformations. The distribution of electron density, for instance, can indicate which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

Molecular electrostatic potential (MEP) maps are a useful tool for visualizing the charge distribution on a molecule and predicting sites of reactivity. For this compound, the MEP would be expected to show a region of negative potential around the carbonyl oxygen and the fluorine atoms, indicating their ability to interact with electrophiles or act as hydrogen bond acceptors. A region of positive potential would be expected around the amino protons.

Fukui functions are another set of descriptors derived from DFT that can be used to predict the local reactivity of different sites in a molecule. These functions can distinguish between susceptibility to nucleophilic, electrophilic, and radical attack, providing a more nuanced picture of reactivity than MEP maps alone. For derivatization reactions, these computational tools can help predict whether a reaction will occur at the amino group, the ester, or the aromatic ring, and can guide the choice of reagents and reaction conditions to achieve the desired outcome.

Spectroscopic Parameter Prediction and Interpretation

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and the interpretation of experimental spectra. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can aid in its identification and structural elucidation.

Theoretical calculations of the nuclear magnetic shielding tensors can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for confirming the structure of the molecule and for assigning the peaks in an experimental spectrum. The predicted chemical shifts would reflect the electron-withdrawing effects of the fluorine atoms and the ester group, and the electron-donating effect of the amino group.

Similarly, the vibrational frequencies and intensities of the infrared (IR) spectrum can be calculated. These calculations can help to assign the various peaks in the experimental IR spectrum to specific molecular vibrations, such as the N-H and C=O stretching frequencies. The calculated IR spectrum can also be used to confirm the presence of specific functional groups and to assess the degree of intramolecular hydrogen bonding.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. These calculations can determine the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The predicted UV-Vis spectrum can provide insights into the electronic transitions occurring within the molecule and can be compared with experimental data for verification.

Theoretical NMR and IR Spectral Simulations

There is currently no specific published research detailing the theoretical simulation of Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound. Computational chemistry techniques, such as Density Functional Theory (DFT), are commonly employed to predict the chemical shifts (¹H, ¹³C, ¹⁹F NMR) and vibrational frequencies (IR) of molecules. These theoretical calculations provide valuable insights into the electronic structure and conformation of a compound, and aid in the interpretation of experimental spectra. However, studies applying these methods to this compound have not been identified in the available literature.

UV-Vis Absorption Spectra Predictions

Similarly, there is a lack of available studies on the theoretical prediction of the UV-Vis absorption spectrum for this compound. Time-dependent DFT (TD-DFT) is a standard method used to calculate the electronic transition energies and corresponding absorption wavelengths (λmax), which helps in understanding the photophysical properties of a molecule. While this type of analysis is common for many organic compounds, specific predictive data for this compound is not found in the accessible scientific literature.

Molecular Modeling for Designed Interactions

No specific research detailing the use of molecular modeling to study the interactions of this compound with synthetic receptors was found. Molecular docking and other modeling techniques are instrumental in supramolecular chemistry and drug design to predict the binding affinity and mode of interaction between a small molecule (guest) and a host molecule (like a synthetic receptor). Such studies would be crucial for designing molecules that can selectively bind this compound, but this research does not appear to have been published.

Analytical and Characterization Methodologies for Research on Ethyl 2 Amino 3,5 Difluorobenzoate

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatography is an essential tool for separating ethyl 2-amino-3,5-difluorobenzoate from starting materials, by-products, and other impurities, as well as for quantifying its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate and reproducible results. The separation of isomers, which often have very similar physical properties, can be particularly challenging and requires careful selection of columns and mobile phase conditions. sielc.com

Method development typically focuses on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For aromatic compounds, C18 columns are a common first choice. wur.nl The mobile phase often consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. wur.nlmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components. nih.gov

Given the amine and ester functional groups and the fluorinated aromatic ring, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for separating closely related substances and isomers. helixchrom.com For instance, a reversed-phase column with embedded acidic ionizable groups can improve retention and peak shape. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores, or a diode array detector (DAD) which offers the advantage of acquiring spectra across a range of wavelengths. wur.nlhplc.eu Fluorescence detection can also be employed, potentially after derivatization, to enhance sensitivity and selectivity. nih.govsigmaaldrich.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Amines

ParameterTypical ConditionReference
ColumnReversed-Phase C18 or Mixed-Mode (e.g., Primesep 100) sielc.comwur.nl
Mobile Phase AWater with buffer (e.g., phosphate (B84403) buffer) or 0.1% Formic Acid sielc.comhelixchrom.com
Mobile Phase BAcetonitrile or Methanol wur.nl
ElutionGradient nih.gov
Flow Rate0.8 - 1.0 mL/min
Column Temperature25 - 40 °C researchgate.net
DetectionUV/DAD (e.g., 210-280 nm) or Fluorescence (FLD) hplc.eusigmaaldrich.com
Injection Volume5 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, molecules like this compound, with polar functional groups such as the primary amine, are often not sufficiently volatile or may exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns. vt.edu Therefore, chemical derivatization is a necessary prerequisite for GC-MS analysis. jfda-online.com

Derivatization aims to convert the polar N-H group into a less polar, more volatile moiety. jfda-online.com Common strategies for aromatic amines include acylation or silylation. researchgate.netresearchgate.net Acylation can be performed using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or ethyl chloroformate (ECF). nih.govcore.ac.ukresearchgate.net The resulting fluoroacyl derivatives are not only more volatile but also enhance detectivity when using an electron capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode. jfda-online.comnih.gov Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is another effective method. researchgate.net

Once derivatized, the sample is introduced into the GC, where it is separated on a capillary column, typically with a nonpolar stationary phase (e.g., 5% phenyl-polysiloxane). The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector, providing both molecular weight and structural information based on the fragmentation pattern of the derivative. nih.gov This makes GC-MS an excellent method for confirming the identity of the analyte and detecting volatile impurities. vt.edu

Advanced Spectroscopic Characterization in Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. For this compound, ¹H and ¹⁹F NMR are particularly informative.

¹H NMR: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the aromatic protons. hmdb.cachemicalbook.com The two aromatic protons will appear as multiplets due to coupling with each other (meta-coupling) and with the two adjacent fluorine atoms (H-F coupling). The amino (-NH₂) protons typically appear as a broad singlet.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique. nih.gov It provides a direct window into the electronic environment of the fluorine nuclei. scholaris.ca Since naturally occurring fluorine-containing compounds are rare, ¹⁹F NMR spectra often have minimal background interference. scholaris.ca For this compound, the two fluorine atoms are in different chemical environments relative to the amino and ester groups. They are expected to show two distinct signals, each appearing as a multiplet due to coupling with the adjacent aromatic protons and potentially a small through-space coupling to each other. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic nature of the substituents on the aromatic ring. rsc.org Quantitative ¹⁹F NMR can also be used for purity assessment and content determination using an internal standard. nih.gov

Table 2: Predicted NMR Spectral Data for this compound

NucleusAssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (J) in Hz
¹H-O-CH₂-CH₃~4.3Quartet (q)J(H,H) ≈ 7.1
¹H-O-CH₂-CH₃~1.3Triplet (t)J(H,H) ≈ 7.1
¹HAr-H (C4-H)~7.3 - 7.6Multiplet (m)J(H,H), J(H,F)
¹HAr-H (C6-H)~6.7 - 7.0Multiplet (m)J(H,H), J(H,F)
¹H-NH₂~4.5 - 5.5Broad Singlet (br s)-
¹⁹FAr-F (C3-F)-120 to -140Multiplet (m)J(F,H)
¹⁹FAr-F (C5-F)-120 to -140Multiplet (m)J(F,H)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary and provide a molecular fingerprint. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum for this compound is expected to show characteristic absorption bands. Key expected frequencies include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring and ethyl group (around 2850-3100 cm⁻¹), a strong C=O stretching band for the ester group (around 1700-1730 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region). rsc.orgnih.gov

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. While C=O stretching is often weak in Raman spectra, the aromatic ring vibrations and symmetric vibrations tend to be strong. spectroscopyonline.comnih.gov Therefore, the C-F and aromatic ring stretching modes would be clearly visible. The combination of IR and Raman spectra provides a comprehensive profile of the molecule's vibrational modes. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Reference
Amine (-NH₂)N-H Stretch3300 - 3500Medium nih.gov
Aromatic/Aliphatic C-HC-H Stretch2850 - 3100Medium-Weak rsc.org
Ester (C=O)C=O Stretch1700 - 1730Strong rsc.org
Aromatic RingC=C Stretch1500 - 1620Medium-Strong spectroscopyonline.com
Ester (C-O)C-O Stretch1200 - 1300Strong rsc.org
Aryl Fluoride (B91410) (C-F)C-F Stretch1100 - 1300Strong nih.gov

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-3,5-difluorobenzoate, and how can purity be optimized?

Q. How can AI-driven retrosynthetic tools improve route design for novel derivatives?

  • Methodology : Use platforms like Pistachio or Reaxys to propose alternative pathways. For example, AI suggests starting with 3,5-difluoro-2-nitrobenzoic acid, followed by nitro reduction and esterification . Validate feasibility using DFT calculations (Gaussian 09) to assess reaction thermodynamics (ΔG < 0) .

Methodological Challenges and Solutions

Q. Why do spectral data for this compound vary across studies?

  • Analysis : Discrepancies arise from solvent polarity (CDCl₃ vs. DMSO-d₆) and fluorine’s quadrupolar effects. Standardize conditions (e.g., 500 MHz NMR in CDCl₃) and reference internal standards (TMS) .

Q. How to address low solubility in aqueous assays?

  • Solution :
  • Derivatization : Convert to a water-soluble salt (e.g., hydrochloride) .
  • Co-solvents : Use DMSO (≤1% v/v) to enhance dissolution without cytotoxicity .

Key Recommendations for Researchers

  • Prioritize column chromatography over recrystallization for higher purity in small-scale syntheses .
  • Cross-validate biological activity predictions with orthogonal assays (e.g., SPR for binding kinetics) .
  • Leverage NIST Chemistry WebBook for authoritative spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.